Magnesium phthalocyanine
Overview
Description
Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a magnesium ion centrally coordinated to a phthalocyanine macrocycle. Phthalocyanines are planar aromatic macrocycles composed of four isoindole units connected by nitrogen atoms, forming an 18 π-electron aromatic system. These compounds are known for their intense blue-green color and have been extensively studied for their unique optical, electronic, and chemical properties .
Mechanism of Action
Target of Action
Magnesium(II) Phthalocyanine (MgPc) is a complex compound that primarily targets bovine serum albumin (BSA) . BSA is a protein that has a significant role in drug binding and delivery, making it a crucial target for MgPc.
Mode of Action
MgPc interacts with its targets through electrostatic interactions . The small size and high charge density of the magnesium ion in MgPc allow for strong electrostatic interactions with the target . This interaction leads to changes in the target’s structure and function, which can result in various downstream effects.
Biochemical Pathways
It is known that mgpc has a role inphotodynamic therapy (PDT) . In PDT, MgPc absorbs light and transfers the energy to oxygen molecules, producing singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cell death .
Pharmacokinetics
The pharmacokinetics of MgPc are complex and depend on various factors. Magnesium, the central metal in MgPc, is the fourth most common cation in the body and the second most common intracellular cation . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . .
Result of Action
The primary result of MgPc’s action is the generation of singlet oxygen . This reactive oxygen species can cause damage to various cellular components, leading to cell death. This property is particularly useful in PDT, where the goal is to selectively kill cancer cells .
Action Environment
The action of MgPc is influenced by the environment. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating mgpc into certain delivery systems, such as liposomes . Additionally, the fluorescence lifetimes of MgPc complexes show a strong dependence on their immediate environment .
Biochemical Analysis
Biochemical Properties
Magnesium(II) Phthalocyanine is a planar aromatic macrocycle consisting of four isoindole units presenting an 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . It interacts with various biomolecules, including enzymes and proteins, through these aromatic interactions.
Cellular Effects
Its strong absorption in the visible region and its ability to support intense electromagnetic radiations make it a promising candidate for various applications in cellular biology .
Molecular Mechanism
The molecular mechanism of action of Magnesium(II) Phthalocyanine is largely dependent on its interactions with biomolecules. Its planar structure and aromatic electron cloud allow it to bind to various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its thermal and chemical stability make it a promising candidate for long-term studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of magnesium salts. One common method involves the reaction of phthalonitrile with magnesium chloride in a high-boiling solvent such as n-pentanol, using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction . The reaction typically proceeds under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Magnesium phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalocyanine radical cations.
Reduction: Reduction reactions can yield phthalocyanine anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
Oxidation: Phthalocyanine radical cations.
Reduction: Phthalocyanine anions.
Substitution: Various substituted phthalocyanine derivatives depending on the reagents used.
Scientific Research Applications
Magnesium phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical processes.
Medicine: Investigated for its potential in imaging and diagnostic applications, particularly in fluorescence imaging.
Comparison with Similar Compounds
Similar Compounds
- Zinc(II) Phthalocyanine
- Copper(II) Phthalocyanine
- Iron(II) Phthalocyanine
- Silicon Phthalocyanine
Uniqueness
Magnesium phthalocyanine is unique due to its specific photophysical properties, such as its absorption and emission spectra, which differ from other metal phthalocyanines. It also exhibits distinct chemical reactivity and stability, making it suitable for specific applications in photodynamic therapy and electronic devices .
Properties
IUPAC Name |
magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQREIWCURIAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16MgN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
Record name | Magnesium phthalocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1661-03-6 | |
Record name | Magnesium phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1661-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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